molecular formula C23H24F3NO6 B016240 N-Trifluoroacetyldemecolcine CAS No. 71295-35-7

N-Trifluoroacetyldemecolcine

Cat. No.: B016240
CAS No.: 71295-35-7
M. Wt: 467.4 g/mol
InChI Key: HRGYENSCJVMEMY-HNNXBMFYSA-N
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Description

N-Trifluoroacetyldemecolcine is a chemical compound known for its significant applications in various fields, including medical, environmental, and industrial research. It is a derivative of demecolcine, a colchicine analog, and is characterized by the presence of a trifluoroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Trifluoroacetyldemecolcine typically involves the reaction of demecolcine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation of the nitrogen atom in the demecolcine molecule. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall yield. The purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: N-Trifluoroacetyldemecolcine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Trifluoroacetyldemecolcine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug development and clinical trials.

    Industry: It is utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of N-Trifluoroacetyldemecolcine involves its interaction with cellular targets, leading to the disruption of microtubule dynamics. This disruption affects cell division and can induce apoptosis in certain cell types. The compound binds to tubulin, preventing its polymerization into microtubules, which is crucial for maintaining cell structure and function .

Comparison with Similar Compounds

N-Trifluoroacetyldemecolcine is compared with other colchicine analogs and trifluoroacetylated compounds:

    Colchicine: While both compounds disrupt microtubule dynamics, this compound has a trifluoroacetyl group that may enhance its stability and specificity.

    Demecolcine: this compound is a derivative of demecolcine, with the addition of a trifluoroacetyl group providing unique chemical properties.

    Trifluoroacetylated Compounds: Compared to other trifluoroacetylated compounds, this compound exhibits distinct biological activities due to its colchicine-derived structure

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure and properties make it a valuable tool for research and industrial applications

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYENSCJVMEMY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221455
Record name Colchicine, N-methyl-17,17,17-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71295-35-7
Record name Colchicine, N-methyl-17,17,17-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Trifluoroacetyldemecolcine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, N-methyl-17,17,17-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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